Aluminum, compd. with titanium (3:1)

Vue d'ensemble

Description

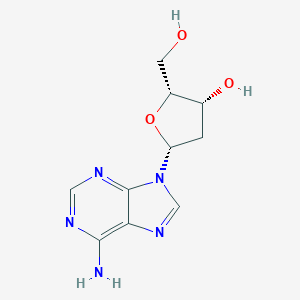

Aluminum, compound with titanium (3:1), also known as Aluminium - titanium (3:1) or Al3Ti, is a compound that has been used in various applications . It has a molecular formula of Al3Ti and an average mass of 128.812 Da .

Synthesis Analysis

The synthesis of Aluminum-Titanium Carbide Micro and Nanocomposites has been achieved by the Rotating Impeller In-Situ Gas–Liquid Reaction Method . This method involves injecting a carbon-bearing gas into a specially formulated molten aluminum-titanium alloy . Under optimal conditions of temperature and composition, the gas reacts preferentially with titanium to form titanium carbide particles .

Molecular Structure Analysis

The microstructure of the as-deposited alloy consists predominantly of fine equiaxed grains with an average size of 12.7 μm . The Al3Ti and Al3(Ti, Zr) particles precipitated within the grains act as the heterogeneous nucleation nuclei of α-Al, promoting the formation of fine equiaxed grains during deposition .

Chemical Reactions Analysis

The corrosion of Al alloying with Ti increases with an increase in both Ti content and temperature, which is due to reducing the growth of oxide film on the surface . Changes in the standard values of both entropy (Δ S) and enthalpy (Δ H), in addition to apparent activation energy (Ea) of corrosion processes of Al and its alloys in HCl and H3PO4, were evaluated .

Physical And Chemical Properties Analysis

Titanium is one of the most abundant metals in the Earth’s crust. It is a light metal of high melting point and excellent corrosion resistance . Its oxide is an important white pigment . Aluminum alloys are used widely in aerospace, automotive, architectural, lithographic, packaging, electrical and electronic applications .

Applications De Recherche Scientifique

Aerospace and Automotive Applications

The compound has been used in the modification of AA5083 aluminum alloy for aerospace and automotive applications . The addition of titanium (Ti) to the aluminum alloy has shown to improve its mechanical properties and corrosion resistance . Specifically, the ultimate tensile strength increased from 260 MPa (0 wt% Ti) to 345 MPa (0.3 wt% Ti) when using water quenching .

Grain Refinement

The addition of titanium as a grain refiner in the form of Al–5Ti–B is mainly due to the formation of fine particles of Al3Ti intermetallic compound . This leads to grain refinement and an increase in the formation of Al3Ti, which positively impacts the mechanical properties .

Structural Materials in Aircraft Industry

Aluminum alloys, including those modified with titanium, have been widely used as structural materials in the aircraft industry . This is because most aluminum alloys have a better strength-to-weight ratio compared to other structural materials, such as high-strength steel alloys .

Corrosion Resistance

The heat-treated alloys have very good resistance against corrosion . However, by increasing the Ti content, the corrosion rate increases due to the grain refinement phenomena .

Development of High-Strength Crystalline/Amorphous Composites

Additives of aluminum and chromium up to 5 at% dissolve well into the solid matrix solution of the NiTi phase . This has led to the development of high-strength crystalline/amorphous composite materials based on the (Ti-Ni)- (Cu-Zr) system .

Suppression of Martensitic Transformation

Additional alloying elements in the compound lead to a complete suppression of the martensitic transformation in the alloys . This is beneficial in certain applications where the martensitic transformation is not desired.

Mécanisme D'action

Target of Action

The primary targets of the Aluminum, compd. with titanium (3:1) are the structural and mechanical properties of materials in which it is incorporated. This compound, often used in the form of an alloy, interacts with the atomic structure of the material, enhancing its strength, durability, and resistance to corrosion .

Mode of Action

The compound’s mode of action involves the formation of intermetallic compounds and the refinement of grain size in the material. The addition of titanium to aluminum leads to the formation of Al3Ti particles, which act as nucleating agents providing sites for heterogeneous nucleation . These particles also increase strain hardening by acting as barriers for dislocation motion .

Biochemical Pathways

While Aluminum, compd. with titanium (3:1) is primarily used in materials science and engineering, it has been noted that aluminum compounds have been used in vaccines due to their immunopotentiation and safety records . .

Result of Action

The result of the action of Aluminum, compd. with titanium (3:1) is an enhancement of the mechanical properties of the material in which it is incorporated. For instance, the addition of titanium to aluminum can significantly improve the tensile properties of the resulting composite material . Furthermore, the ultimate tensile strength can be increased significantly when using water quenching .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/3Al.Ti | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPDWFJSZHWILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

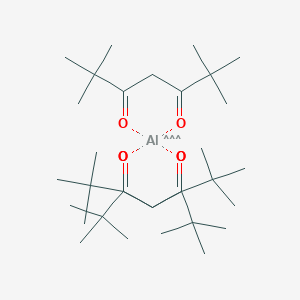

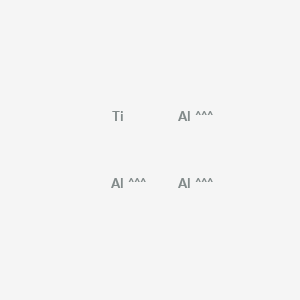

Al3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065151 | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.812 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Titanium aluminide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Titanium aluminum | |

CAS RN |

12004-78-3 | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, compd. with titanium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium, compound with titanium (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.